molecular formula C22H26N2O4 B13869443 1-O-benzyl 2-O-methyl 4-(benzylamino)piperidine-1,2-dicarboxylate

1-O-benzyl 2-O-methyl 4-(benzylamino)piperidine-1,2-dicarboxylate

Cat. No.: B13869443
M. Wt: 382.5 g/mol
InChI Key: XQJIOOAYVYOAAA-UHFFFAOYSA-N
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Description

1-O-benzyl 2-O-methyl 4-(benzylamino)piperidine-1,2-dicarboxylate is a complex organic compound that features a piperidine ring substituted with benzyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-benzyl 2-O-methyl 4-(benzylamino)piperidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of Benzyl and Methyl Groups: The benzyl and methyl groups are introduced through alkylation reactions. Benzyl chloride and methyl iodide are commonly used reagents for these steps.

    Formation of the Dicarboxylate: The dicarboxylate functionality is introduced through esterification reactions involving suitable carboxylic acids and alcohols.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-O-benzyl 2-O-methyl 4-(benzylamino)piperidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-O-benzyl 2-O-methyl 4-(benzylamino)piperidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-O-benzyl 2-O-methyl 4-(benzylamino)piperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and methyl groups may enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-4-(benzylamino)-6-methyl-2-piperidinone hydrochloride
  • 2-(benzylamino)-2-methylpropan-1-ol
  • 4-(benzylamino)-2-methyl-3-chromanol hydrochloride

Uniqueness

1-O-benzyl 2-O-methyl 4-(benzylamino)piperidine-1,2-dicarboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of benzyl and methyl groups, along with the dicarboxylate functionality, makes it a versatile compound for various applications.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

1-O-benzyl 2-O-methyl 4-(benzylamino)piperidine-1,2-dicarboxylate

InChI

InChI=1S/C22H26N2O4/c1-27-21(25)20-14-19(23-15-17-8-4-2-5-9-17)12-13-24(20)22(26)28-16-18-10-6-3-7-11-18/h2-11,19-20,23H,12-16H2,1H3

InChI Key

XQJIOOAYVYOAAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CCN1C(=O)OCC2=CC=CC=C2)NCC3=CC=CC=C3

Origin of Product

United States

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